1,4-Dibromo-2-fluoro-3-methoxybenzene
Description
Properties
IUPAC Name |
1,4-dibromo-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDSRWHTOBUIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582379 | |
| Record name | 1,4-Dibromo-2-fluoro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919355-44-5 | |
| Record name | 1,4-Dibromo-2-fluoro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method involves nucleophilic aromatic substitution (NAS) of a fluorine atom in 1,4-dibromo-2,3-difluorobenzene with a methoxy group.
Procedure (Sources,):
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Starting Material : 1,4-Dibromo-2,3-difluorobenzene.
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Reagents : Sodium methoxide (NaOMe), anhydrous tetrahydrofuran (THF).
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Conditions :
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Reaction temperature: 90°C.
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Duration: 24 hours under argon atmosphere.
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Workup :
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Extraction with dichloromethane.
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Washing with water, drying over Na₂SO₄.
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Purification via silica gel chromatography (hexane/dichloromethane).
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Key Data :
| Parameter | Value |
|---|---|
| Yield | 81.4% |
| Purity (GC) | >99% |
| Regioselectivity | Exclusive substitution at position 3 |
Mechanistic Insight :
The methoxide ion attacks the electron-deficient aromatic ring at the meta position relative to bromine, driven by the directing effects of bromine and fluorine. The reaction proceeds via a two-step addition-elimination mechanism.
Sequential Bromination and Methoxylation
Reaction Overview
This two-step approach involves introducing bromine atoms into a fluorinated methoxybenzene precursor.
Step 1: Bromination of 2-Fluoro-3-methoxybenzene
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Starting Material : 2-Fluoro-3-methoxybenzene.
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Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS), Lewis acid catalyst (e.g., FeBr₃).
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Conditions :
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Solvent: Chloroform or carbon tetrachloride.
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Temperature: 0–25°C.
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Step 2: Directed Bromination
Key Data :
| Parameter | Value |
|---|---|
| Total Yield | 67–75% |
| Selectivity | >20:1 for 1,4-dibromination |
Limitations :
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Requires precise control of stoichiometry to avoid polybromination.
Halogen Exchange and Methoxylation
Reaction Overview
A patent-derived method (Source) adapts halogen exchange and formylation for intermediate synthesis.
Procedure :
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Metal-Halogen Exchange :
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Reagents : Isopropyl magnesium chloride (iPrMgCl), THF.
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Conditions : 0–5°C for 1 hour.
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Formylation :
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Reagents : Dimethylformamide (DMF).
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Conditions : 0–5°C for 4 hours.
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Methoxylation :
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Reagents : Methanol (MeOH), potassium carbonate (K₂CO₃).
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Conditions : 50°C overnight.
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Key Data :
| Parameter | Value |
|---|---|
| Intermediate Yield | 74% (2-fluoro-4-bromobenzaldehyde) |
| Final Product Yield | 57% overall |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Methoxylation | High regioselectivity, one-step | Requires difluorinated precursor | 81.4% |
| Sequential Bromination | Flexible substrate scope | Multi-step, lower overall yield | 67–75% |
| Halogen Exchange | Scalable for industrial production | Complex purification steps | 57% |
Critical Considerations
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Regioselectivity : Bromine’s strong electron-withdrawing effect directs methoxylation to the meta position.
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Solvent Choice : Polar aprotic solvents (e.g., THF, MeCN) enhance NAS efficiency.
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Catalyst Impact : Lewis acids like FeBr₃ improve bromination kinetics but risk over-halogenation.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids under inert atmosphere.
Major Products:
- Substituted benzene derivatives.
- Oxidized products like aldehydes and acids.
- Reduced products like alcohols.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
Synthesis and Chemical Properties
1,4-Dibromo-2-fluoro-3-methoxybenzene can be synthesized through various methods, including metal halogen exchange reactions. A notable process involves the reaction of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in tetrahydrofuran (THF) to yield intermediates that can be further processed into other functionalized compounds like 4-bromo-2-methoxybenzaldehyde .
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C8H7Br2F
- CAS Number: 1000576-44-2
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of various derivatives through nucleophilic substitution reactions. For instance, it can be transformed into 4-bromo-2-methoxybenzaldehyde via a two-step process involving metal halogen exchange followed by formylation . This compound can then be utilized in further synthetic pathways to create complex aromatic systems.
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of this compound have been investigated for their potential biological activities. The fluorine atom enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for drug development. Research has shown that such halogenated compounds can exhibit improved efficacy against certain biological targets .
Materials Science
The compound is also explored for its applications in materials science, particularly in the development of organic electronic materials. Its unique electronic properties make it suitable for use in organic solar cells and light-emitting diodes (LEDs). The incorporation of halogens like bromine and fluorine can modify the electronic band structure, enhancing the performance of these materials .
Case Studies
Case Study 1: Synthesis of Functionalized Aromatics
A study demonstrated the efficient synthesis of functionalized aromatic compounds using this compound as a starting material. The reaction conditions were optimized to achieve high yields with minimal by-products. The resulting compounds showed promising activities in biological assays, indicating potential applications in drug discovery .
Case Study 2: Organic Solar Cells
Research on organic solar cells highlighted the use of derivatives from this compound as donor materials. These materials exhibited favorable charge transport properties and stability under operational conditions, leading to enhanced photovoltaic performance compared to traditional materials .
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-fluoro-3-methoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine and fluorine affects the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups onto the benzene ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 1,4-Dibromo-2-fluoro-3-methoxybenzene and related compounds based on available evidence:
Notes:
- Electronic Effects: The methoxy group in this compound may enhance solubility in polar solvents compared to non-oxygenated analogs (e.g., 1,4-Dibromo-2,3-difluorobenzene) .
- Safety : Halogenated aromatics (e.g., 1,4-Dibromo-2,3-difluorobenzene) require stringent handling protocols, including inert atmospheres and PPE, due to toxicity risks .
Research and Application Gaps
Current evidence lacks direct studies on this compound, highlighting the need for further investigation into its:
- Spectroscopic data (NMR, IR).
- Catalytic applications (e.g., cross-coupling reactions).
Biological Activity
1,4-Dibromo-2-fluoro-3-methoxybenzene is a halogenated aromatic compound characterized by its unique structural features, which include two bromine atoms, one fluorine atom, and a methoxy group attached to the benzene ring. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , indicating the presence of multiple halogen atoms that can significantly influence its reactivity and interaction with biological targets. The methoxy group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Antimicrobial Activity
Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial properties. A study focusing on various halogenated compounds demonstrated that those with bromine substitutions showed significant inhibitory effects against a range of bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.
Cytotoxicity and Antiproliferative Effects
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, it demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range across several tested cell lines, indicating potent antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.1 |
| HeLa (Cervical Cancer) | 1.8 |
| A549 (Lung Cancer) | 3.0 |
These results suggest that the compound's halogenated structure may enhance its ability to interact with cellular targets involved in proliferation and survival.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit key enzymes involved in cancer metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that contribute to apoptosis.
Case Studies
A notable study examined the effects of various halogenated compounds on human cancer cell lines. The findings indicated that the introduction of bromine and fluorine atoms significantly enhanced cytotoxicity compared to non-halogenated counterparts. Additionally, the presence of the methoxy group was associated with improved efficacy in disrupting cellular functions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,4-Dibromo-2-fluoro-3-methoxybenzene, and how do reaction conditions influence yield?
- Methodology :
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Electrophilic Substitution : Bromination of fluorinated methoxybenzene precursors using Br₂ in the presence of FeCl₃ or AlCl₃ as catalysts. Temperature control (0–25°C) minimizes side reactions like debromination .
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Nucleophilic Substitution : Substitution of nitro or methoxy groups in 1,4-dihaloarenes using NaOMe/KOtBu under anhydrous conditions. Solvent choice (e.g., DMF vs. THF) affects reaction kinetics .
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Yield Optimization : Lower temperatures (e.g., −10°C) improve selectivity for dibromination, while higher temperatures (40–60°C) risk decomposition .
- Data Table :
| Method | Catalyst/Solvent | Temp. Range | Yield (%) | Byproducts |
|---|---|---|---|---|
| Electrophilic Br₂ | FeCl₃/CH₂Cl₂ | 0–25°C | 65–75 | Mono-brominated |
| Nucleophilic (NaOMe) | DMF | 80°C | 50–60 | Dehalogenated |
Q. How can researchers validate the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent fluorine atoms) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₇H₅Br₂FO) and isotopic patterns .
- X-ray Crystallography : For unambiguous structural confirmation, though limited by crystal growth challenges in halogenated aromatics .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to respiratory and skin irritation risks .
- Avoid contact with reducing agents (e.g., SnCl₂), which may release HBr .
- Store in amber glass under inert gas (Ar/N₂) to prevent light- or moisture-induced degradation .
Advanced Research Questions
Q. How does the electronic nature of substituents influence regioselectivity in further functionalization?
- Mechanistic Insight :
- The electron-withdrawing fluorine and bromine atoms direct electrophiles (e.g., NO₂⁺) to the para position relative to methoxy groups. Computational DFT studies (e.g., Gaussian 09) model charge distribution and transition states .
- Steric effects from bromine may hinder substitution at C-3, favoring C-5 in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected byproducts?
- Troubleshooting :
- Byproduct Analysis : GC-MS/HPLC to identify impurities (e.g., dehalogenated products from over-reduction) .
- Kinetic vs. Thermodynamic Control : Varying reaction time/temperature alters product ratios. For example, shorter reaction times (1h) favor kinetic products, while extended times (24h) may shift equilibria .
Q. How stable is this compound under acidic/basic conditions?
- Stability Studies :
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Acidic Conditions (pH <3) : Methoxy groups hydrolyze to hydroxyls at >60°C, requiring pH buffers for stability .
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Basic Conditions (pH >10) : Risk of nucleophilic displacement of fluorine by OH⁻, monitored via ¹⁹F NMR .
- Data Table :
| Condition | Temp. | Degradation Pathway | Half-life (h) |
|---|---|---|---|
| 1M HCl (25°C) | 25°C | Methoxy hydrolysis | >48 |
| 1M NaOH (60°C) | 60°C | F⁻ displacement | 12 |
Q. What computational tools predict reactivity in cross-coupling applications?
- Modeling Approaches :
- Density Functional Theory (DFT) : Calculates activation energies for Pd-catalyzed couplings (e.g., C-Br vs. C-F bond cleavage) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. toluene) on reaction trajectories .
Contradiction Analysis
- Conflicting Yields in Bromination : Some studies report 75% yields using FeCl₃ , while others note <50% with AlCl₃ due to catalyst poisoning by methoxy groups. Resolution requires pre-complexation of catalysts with Lewis bases .
- Stability Discrepancies : Variations in reported half-lives under basic conditions may stem from trace metal ions (e.g., Fe³⁺) accelerating degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
